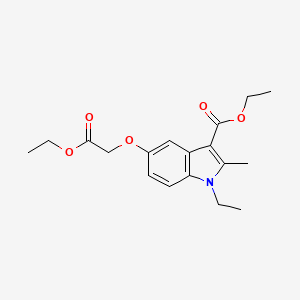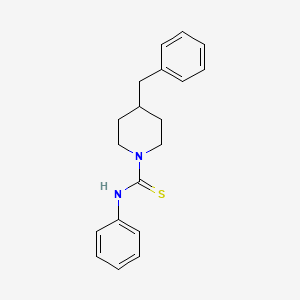
4-BENZYL-N-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide is an organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group and a phenyl group. The presence of a carbothioamide group adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an enamine. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl halides, such as benzyl chloride or benzyl bromide, are commonly used as the benzylating agents. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophilic intermediate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a similar nucleophilic substitution reaction using phenyl halides. The reaction conditions are similar to those used for the benzylation step.
Formation of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be achieved through the reaction of the amine intermediate with a suitable thiocarbonyl reagent, such as carbon disulfide or thiophosgene. The reaction is typically carried out under mild conditions to avoid decomposition of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or a thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenyl halides, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted benzyl and phenyl derivatives
科学的研究の応用
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design of new drugs targeting specific molecular pathways and receptors.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the development of new catalysts, polymers, and coatings.
作用機序
The mechanism of action of 4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and function. The carbothioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The benzyl and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarbothioamide can be compared with other similar compounds, such as:
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxamide: This compound has a carboxamide group instead of a carbothioamide group. The presence of the oxygen atom in the carboxamide group can alter the compound’s reactivity and binding properties.
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxylate: This compound has a carboxylate group instead of a carbothioamide group. The carboxylate group can introduce different chemical and biological properties.
4-Benzyl-N-phenyltetrahydro-1(2H)-pyridinecarboxaldehyde: This compound has a carboxaldehyde group instead of a carbothioamide group. The aldehyde group can participate in different types of chemical reactions, such as condensation and oxidation.
The uniqueness of this compound lies in the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
IUPAC Name |
4-benzyl-N-phenylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c22-19(20-18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFSIDXHZXRVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
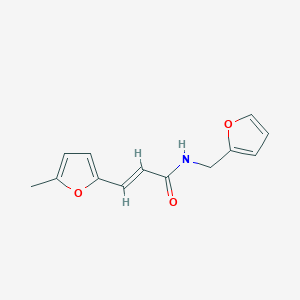
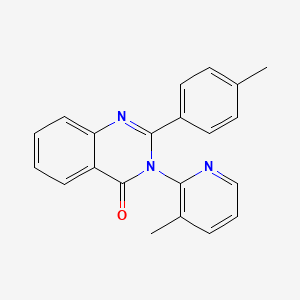
![2-{[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5750455.png)
![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethylphenyl)acetamide](/img/structure/B5750462.png)
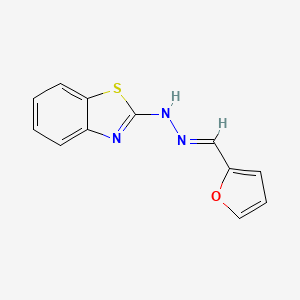
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5750465.png)
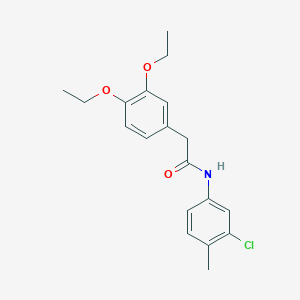
![N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5750477.png)
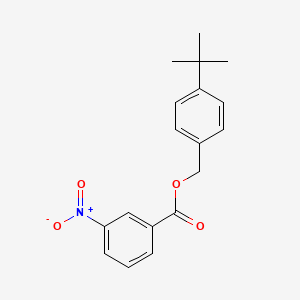
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-3-quinolinylacetamide](/img/structure/B5750490.png)
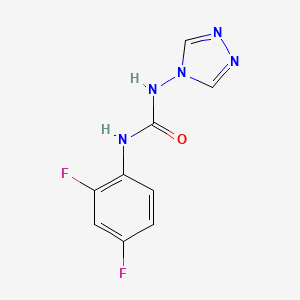
![[3-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B5750541.png)
![3-methyl-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B5750544.png)
